2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine 2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17447264
InChI: InChI=1S/C7H6ClN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine

CAS No.:

Cat. No.: VC17447264

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine -

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 2-chloro-5-methylpyrrolo[2,3-b]pyrazine
Standard InChI InChI=1S/C7H6ClN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3
Standard InChI Key BZHPFZVBXUJDJE-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=NC(=CN=C21)Cl

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine features a bicyclic system comprising a pyrrole ring fused to a pyrazine moiety. The chlorine atom at the 2-position and methyl group at the 5-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula C₇H₆ClN₃ corresponds to a molecular weight of 167.59 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₇H₆ClN₃
Molecular weight167.59 g/mol
Substituent positions2-chloro, 5-methyl
X-ray crystallographyNot reported

Synthetic Methodologies

Multi-Step Preparation Routes

The synthesis of 2-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically proceeds through Sonogashira cross-coupling and intramolecular cyclization sequences, as demonstrated in analogous pyrrolopyrazine syntheses . A representative pathway involves:

  • Alkyne Coupling: Reaction of 3,5-dibromo-6-chloropyrazin-2-amine with terminal alkynes under Pd catalysis .

  • Cyclization: Base-mediated (e.g., t-BuOK) ring closure to form the pyrrolo[2,3-b]pyrazine core .

  • Functionalization: Sequential halogenation and methylation at specified positions.

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYieldSource
Alkyne couplingPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C78–83%
Cyclizationt-BuOK, DMF, 0°C to RT85–90%
MethylationNaH, MeI, DMF, 0°C90%

Microwave-assisted synthesis has been employed to enhance regioselectivity in analogous systems, though direct reports for this specific compound remain limited .

Physicochemical Properties

Spectroscopic Characterization

¹H NMR spectra of related 5-methylpyrrolopyrazines exhibit characteristic signals:

  • Aromatic protons: δ 6.43–7.46 ppm (d, J = 3.5–3.6 Hz)

  • Methyl groups: δ 3.75–3.88 ppm (singlet)

LC-MS data typically show [M+H]+ peaks at m/z 241.1 for brominated precursors, with chlorine isotopes contributing to +2 mass fragments .

Thermal Stability

Thermogravimetric analysis (TGA) of structurally similar 1,7-dihydrodipyrrolopyrazines reveals decomposition onset temperatures exceeding 250°C, suggesting robust thermal stability for optoelectronic applications . Differential scanning calorimetry (DSC) profiles show glass transition temperatures (T₉) between 80–120°C .

Applications in Materials Science

Optoelectronic Materials

The extended π-conjugation in pyrrolopyrazine derivatives enables applications in:

  • Organic light-emitting diodes (OLEDs): Bandgap tuning via substituent modification

  • Photovoltaic cells: Absorption maxima (λₘₐₓ) in 358–410 nm range, suitable for visible-light harvesting

Table 3: Optical Properties of Analogous Compounds

Compoundλₘₐₓ (nm)ε (M⁻¹cm⁻¹)ApplicationSource
1,7-DPP derivative 6h4101.2×10⁴ICT-based sensors
Pyrrolothienopyrazine 13b3809.8×10³Thin-film transistors

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